Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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Overview
Description
Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the benzyl ester group adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromo-1,2-diaminobenzene with ethyl 2-chloroacetate in the presence of a base, followed by cyclization to form the imidazo-pyrazine core. The benzyl ester group can be introduced through esterification reactions using benzyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The imidazo-pyrazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in solvents such as dimethylformamide or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the imidazo-pyrazine core .
Scientific Research Applications
Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of luminescent materials and sensors.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazo-pyrazine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes like cell division and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are used in similar applications, such as drug development and materials science.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a fused ring system and are known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to the presence of the bromine atom and the benzyl ester group, which enhance its reactivity and versatility in chemical synthesis. These features make it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
2089319-34-4 |
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Molecular Formula |
C14H14BrN3O2 |
Molecular Weight |
336.18 g/mol |
IUPAC Name |
benzyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C14H14BrN3O2/c15-13-16-8-12-9-17(6-7-18(12)13)14(19)20-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
InChI Key |
UPZHFETXXWSRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2Br)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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